1,4-Dimethyl-1,4-diazepane

Descripción

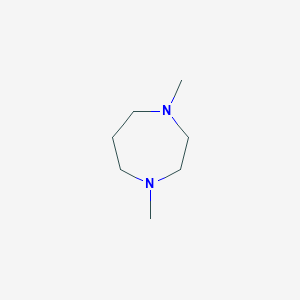

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dimethyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-4-3-5-9(2)7-6-8/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWYNMOCRRYVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866839 | |

| Record name | 1,4-Dimethyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61134-91-6 | |

| Record name | NSC71879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-DIMETHYLHOMOPIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization of 1,4 Dimethyl 1,4 Diazepane Systems

Spectroscopic Analysis for Elucidating Molecular Architecture

The molecular structure of 1,4-Dimethyl-1,4-diazepane is elucidated through a combination of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the dynamic processes the molecule undergoes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The methyl protons (N-CH₃) typically appear as a singlet, while the methylene (B1212753) protons of the diazepane ring (CH₂) present as multiplets due to spin-spin coupling with adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Separate signals are observed for the methyl carbons and the distinct methylene carbons within the seven-membered ring. The chemical shifts of these carbons are influenced by their local electronic environment.

¹⁵N NMR spectroscopy, though less common, offers direct insight into the electronic environment of the nitrogen atoms. The chemical shifts of the nitrogen atoms in this compound are characteristic of tertiary amines within a cyclic system.

Detailed chemical shift assignments for derivatives of 1,4-diazepane have been reported in various studies. For instance, in a study of 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride, the chemical shifts were thoroughly analyzed and compared with theoretical calculations. nih.gov Similarly, extensive NMR data, including ¹H and ¹³C assignments, are available for various substituted benzodiazepines, which share the core diazepine (B8756704) ring structure. nih.gov

Table 1: Representative NMR Chemical Shift Data for Diazepane Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | N-CH₃ | 2.3 - 2.4 | s | Singlet, indicating no adjacent protons. |

| ¹H | Ring CH₂ | 2.5 - 3.8 | m | Multiplets due to complex spin-spin coupling. |

| ¹³C | N-CH₃ | ~40 | q | Quartet in coupled spectra. |

| ¹³C | Ring CH₂ | 50 - 65 | t | Triplets in coupled spectra. |

| ¹⁵N | N(CH₃)₂ | -70 to -75 | Chemical shift relative to nitromethane. nih.govcsic.es |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific substituents on the diazepane ring.

To unambiguously assign the complex proton and carbon signals and to understand the connectivity of the molecule, 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling relationships, helping to trace the sequence of methylene groups within the diazepane ring. libretexts.org

The seven-membered diazepane ring is not planar and can exist in various conformations, such as boat and twist-boat forms. These conformations can interconvert through processes like ring inversion and nitrogen inversion. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. cdnsciencepub.com

At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, and the signals for the individual conformations may become distinct. nih.gov By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic parameters and the energy barriers for these conformational changes. For example, low-temperature NMR studies on related bivalent ligands containing a diazepine moiety have shown clear separation of signals, indicating the presence of distinct conformers at low temperatures. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy of this compound shows characteristic absorption bands. The C-H stretching vibrations of the methyl and methylene groups are typically observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine groups appear in the 1250–1300 cm⁻¹ range. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms the di-substitution on both nitrogen atoms.

Table 2: Key Vibrational Frequencies for Diazepane Systems

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

| 2800-3000 | C-H stretch (methyl & methylene) | IR, Raman |

| 1610-1615 | C=N stretch (in related imino-diazepines) | Raman researchgate.net |

| 1250-1300 | C-N stretch (tertiary amine) | IR |

Mass Spectrometry for Molecular Ion Identification and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways upon ionization. In electron impact (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation pattern is a molecular fingerprint that can aid in structure confirmation. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.org In this compound, this would lead to the loss of alkyl radicals and the formation of stable iminium ions. The fragmentation of the diazepane ring itself can also produce characteristic ions. aip.org The presence of two nitrogen atoms often leads to fragments containing an odd number of nitrogen atoms, which can be identified by the nitrogen rule. libretexts.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for the definitive determination of the molecular structure of crystalline solids. This method allows for the elucidation of the crystal system, space group, and the dimensions of the unit cell, which is the fundamental repeating unit of a crystal lattice.

The crystal structure of a compound is defined by its crystal system, space group, and unit cell parameters (the lengths of the cell edges, a, b, c, and the angles between them, α, β, γ). These parameters are unique to a specific crystalline form of a compound. Studies on various derivatives of 1,4-diazepane reveal a propensity for these compounds to crystallize in lower-symmetry systems, most commonly monoclinic and orthorhombic.

For instance, a derivative, (1Z,4Z)-2,4-dimethyl-3H-benzo[b] semanticscholar.orgiucr.orgdiazepine, crystallizes in the monoclinic space group P2₁/c. iucr.orgcore.ac.ukcdnsciencepub.com Another example, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, also crystallizes in a monoclinic system with the space group P2₁/n. acs.org The compound 1,4-ditosyl-1,4-diazepane (B1297171) adopts an orthorhombic crystal system with the space group P2₁2₁2₁. nih.gov The specific unit cell parameters are highly dependent on the nature and size of the substituents on the diazepane ring.

Below is a table summarizing the crystallographic data for several 1,4-diazepane derivatives, illustrating the range of observed parameters.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | Monoclinic | P2₁/c | 15.019(3) | 6.229(1) | 18.151(4) | 90 | 109.9(3) | 90 | researchgate.net |

| (1Z,4Z)-2,4-dimethyl-3H-benzo[b] semanticscholar.orgiucr.orgdiazepine | Monoclinic | P2₁/c | 8.356(2) | 10.511(3) | 11.664(3) | 90 | 109.1(2) | 90 | iucr.org |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Monoclinic | P2₁/n | 13.080(3) | 10.953(2) | 13.167(3) | 90 | 98.4(2) | 90 | acs.org |

| 1,4-Ditosyl-1,4-diazepane | Orthorhombic | P2₁2₁2₁ | 6.3407(13) | 10.367(2) | 30.516(6) | 90 | 90 | 90 | nih.gov |

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several non-planar arrangements. The most commonly observed conformations in the solid state are the chair and twist-boat (or simply boat) forms. iucr.orgnih.gov The specific conformation adopted is influenced by the substitution pattern on the ring and the intermolecular forces in the crystal.

In many derivatives, the diazepane ring is found in a chair conformation. acs.orgscienceopen.comcsic.es For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring adopts a chair conformation, which is confirmed by its puckering parameters. acs.orgcsic.es Similarly, the parent unsubstituted homopiperazine (B121016) (1,4-diazepane) exists in a pseudo-chair conformation in the solid state. mdpi.comcdnsciencepub.com

A boat conformation is also observed, as seen in the crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b] semanticscholar.orgiucr.orgdiazepine. iucr.orgcdnsciencepub.com In some cases, a twist-chair conformation is adopted. For instance, the cation of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate (B76445) features a seven-membered ring in a twist-chair conformation. nih.gov The conformational flexibility of the diazepane ring is a key feature that influences the biological activity of its derivatives. nih.gov

X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, which are critical for a detailed understanding of the molecular geometry. In 1,4-diazepane derivatives, the bond lengths and angles are generally within the expected ranges for similar chemical environments.

For instance, in homopiperazine, the N-C bond lengths are approximately 1.455(5) Å and 1.470(5) Å, while the C-C bond length is around 1.481(5) Å. mdpi.comcdnsciencepub.com The bond angles within the ring are also consistent with a saturated seven-membered ring structure, for example, the C-N-C angle is about 112.0(3)°. mdpi.comcdnsciencepub.com

Torsion angles are particularly informative for describing the conformation of the ring. For example, in the chair conformation of a 1,4-diazepane derivative, specific torsion angles define the puckering of the ring. acs.org In the parent homopiperazine, the N-C-C-N torsion angle of 58.2(4)° is characteristic of a near-ideal chair-type geometry at one end of the molecule. mdpi.comcdnsciencepub.com A detailed analysis of these parameters for a range of derivatives provides a comprehensive picture of the geometric landscape of the 1,4-diazepane scaffold.

The table below presents representative bond lengths from a related diazepine derivative.

| Bond | Length (Å) | Ref. |

| N1-C2 | 1.283(3) | iucr.org |

| N5-C4 | 1.281(3) | iucr.org |

| C2-C3 | 1.495(1) | iucr.org |

In many 1,4-diazepane derivatives, classical hydrogen bonds, such as N-H···O, play a significant role in the crystal packing, often leading to the formation of dimers or extended chains. acs.orgresearchgate.netcsic.es For example, in t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, N-H···O hydrogen bonds lead to the formation of dimers. researchgate.net

Weaker interactions, such as C-H···O and C-H···π interactions, are also frequently observed and contribute to the stability of the crystal lattice. acs.orgcsic.es In some instances, interactions involving halogens, such as C-Cl···π, are present. scienceopen.comcsic.es

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. This analysis on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed that the most significant contributions to the crystal packing come from H···H (45.6%), Cl···H/H···Cl (23.8%), and H···C/C···H (12.6%) contacts. acs.orgscienceopen.comcsic.es In the case of (1Z,4Z)-2,4-dimethyl-3H-benzo[b] semanticscholar.orgiucr.orgdiazepine, the molecules are packed in a manner that minimizes electronic repulsion, but with long intermolecular distances, indicating the absence of strong directional contacts. iucr.orgcore.ac.uk

Computational Investigations of 1,4 Diazepane Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods model the electronic structure of a compound to derive various characteristics, from its three-dimensional shape to its spectroscopic behavior.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic aspects of molecules due to its favorable balance of accuracy and computational cost. arxiv.org For diazepane systems, DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed to determine the most stable geometric conformations (geometry optimization). iucr.orgresearchgate.netresearchgate.net

The optimization process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted bond lengths and angles. researchgate.net These theoretical values can then be compared with experimental data, often from X-ray crystallography, to validate the computational model. For instance, in studies of substituted 1,4-diazepanes, optimized bond lengths from DFT calculations have shown close agreement with experimental values, often differing by only small margins. The process involves starting with an initial geometry, solving the Kohn-Sham equations, and iteratively adjusting atomic positions to minimize forces until convergence criteria are met. arxiv.org

DFT is also used to analyze the electronic structure, providing information on the distribution of electrons within the molecule. This includes the calculation of electron populations and the generation of molecular orbital maps. chemrj.orgresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted 1,4-Diazepan-5-one (B1224613) Ring

This table presents a comparison between experimental X-ray diffraction data and theoretical data obtained from DFT calculations (B3LYP/6-31G(d,p)) for a 1,4-diazepan-5-one derivative. The close correlation validates the accuracy of the computational approach.

| Parameter | Bond/Angle | Experimental (X-ray) (Å/°) | Theoretical (DFT) (Å/°) |

|---|---|---|---|

| Bond Length | N1—C7 | 1.464(2) | 1.462 |

| N1—C2 | 1.472(2) | 1.468 | |

| N4—C3 | 1.461(2) | 1.458 | |

| N4—C5 | 1.353(2) | 1.369 | |

| Bond Angle | C7—N1—C2 | 113.6(1) | 114.2 |

| C5—N4—C3 | 123.5(1) | 124.9 | |

| N1—C2—C3 | 113.5(1) | 114.7 |

Data sourced from a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. iucr.org

Computational methods are highly effective in predicting spectroscopic data, which serves as a crucial link between a molecule's theoretical structure and its experimentally observed properties. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. mdpi.comnih.gov

By performing GIAO/B3LYP calculations, researchers can predict the ¹H and ¹³C NMR spectra of diazepane derivatives. nih.govmadridge.org These calculated chemical shifts are then correlated with experimental spectra. A strong linear correlation between the calculated and experimental values indicates that the optimized geometry accurately represents the molecular structure in solution. mdpi.commadridge.org For example, studies on quaternary ammonium (B1175870) derivatives of 1,1-dimethyl-1,3-propylenediamine, which can cyclize to form diazepane systems, have shown excellent agreement between experimental NMR spectra and structures optimized by DFT calculations. mdpi.comnih.gov Similarly, calculated FTIR spectra for these compounds correspond very well with their optimized structures. nih.gov

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium derivative

| Carbon Atom | Experimental (δ exp) | Calculated (σ calc) | Predicted (δ calc) | Difference (Δδ) |

|---|---|---|---|---|

| C=O | 172.9 | -17.7 | 172.9 | 0.0 |

| N-CH2-C=O | 56.1 | 125.4 | 56.5 | -0.4 |

| N-CH2-CH2 | 49.6 | 134.1 | 49.6 | 0.0 |

| C(CH3)2 | 67.9 | 114.2 | 65.4 | 2.5 |

| N-C(CH3)2 | 21.9 | 156.4 | 22.1 | -0.2 |

Calculations performed at the GIAO/B3LYP/6-31G(d,p) level. Predicted shifts (δ calc) are derived from a linear regression of experimental vs. calculated shielding tensors (σ calc). mdpi.com

Conformational Landscape and Dynamics

The seven-membered ring of 1,4-diazepane is not planar and can adopt several different conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing the molecule's flexibility and behavior.

A potential energy surface (PES) is a multidimensional map that describes a molecule's energy as a function of its atomic coordinates. libretexts.org By exploring the PES, computational chemists can identify stable conformations, which correspond to local energy minima on the surface. libretexts.orgjst.go.jp For the 1,4-diazepane ring, common conformations include chair, boat, and twist-boat forms. nih.govnih.gov

Studies on various 1,4-diazepane derivatives have identified these different conformers. For example, analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed a low-energy twist-boat conformation. nih.gov In other derivatives, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring was found to adopt a chair conformation. nih.goviucr.org The specific conformation adopted depends on the substituents on the ring and their steric and electronic interactions.

The flexibility of the diazepane ring is characterized by the energy barrier to ring inversion, which is the process of one conformation converting into another (e.g., one boat form flipping into its mirror image). nih.gov This barrier can be calculated as the energy difference between the stable ground-state conformation (energy minimum) and the transition state structure on the potential energy surface.

Ab initio and DFT calculations have been used to determine these barriers. For example, a calculated ring inversion barrier for diazepam was found to be 17.6 kcal/mol, which is in good agreement with experimental data. nih.gov In another study on a benzo[b] nih.govcsic.esdiazepine (B8756704), the experimentally measured inversion barrier was 48.9 kJ mol⁻¹, while the calculated value was 43.4 kJ mol⁻¹, again showing strong agreement. csic.esnih.gov These calculations confirm that the seven-membered ring is conformationally mobile, but the barrier to inversion is significant enough for distinct conformers to be observable.

Table 3: Calculated vs. Experimental Ring Inversion Barriers for Diazepine Systems

| Compound | Calculated Barrier (Method) | Experimental Barrier | Reference |

|---|---|---|---|

| Diazepam | 17.6 kcal/mol (Ab initio) | ~16-17 kcal/mol | nih.gov |

| N(1)-desmethyldiazepam | 10.9 kcal/mol (Ab initio) | ~12 kcal/mol | nih.gov |

| (1Z,4Z)-2,4-dimethyl-3H-benzo[b] nih.govcsic.esdiazepine | 43.4 kJ/mol (DFT) | 48.9 kJ/mol | csic.esnih.gov |

Electronic Structure and Reactivity Descriptors

Beyond geometry, DFT calculations provide a wealth of information about a molecule's electronic properties and chemical reactivity. Descriptors derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.netiucr.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. iucr.orgresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netbohrium.com This information is invaluable for predicting how the molecule will interact with other chemical species. In diazepane derivatives, such calculations help identify the reactive sites, which is fundamental for understanding potential binding interactions and reaction mechanisms. iucr.orgchemrj.org

Table 4: Calculated Electronic Properties for a Substituted 1,4-Diazepan-5-one

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.4148 |

| LUMO Energy (ELUMO) | -0.7333 |

| HOMO-LUMO Gap (ΔE) | 5.6815 |

Data sourced from a DFT study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. iucr.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net

In a detailed Density Functional Theory (DFT) study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, using the B3LYP/6–31G(d,p) level of theory, the energies of the frontier orbitals were calculated. iucr.orgiucr.org For this molecule, the electron density in the HOMO is predominantly located on the diazepanone ring and one of the chlorophenyl rings. nih.gov Conversely, the LUMO's electron density is delocalized and mainly resides over the other chlorophenyl ring. nih.gov

The calculated energies for this diazepane derivative are presented below. A large energy gap, such as the one observed, suggests high kinetic stability and low chemical reactivity. iucr.org

| Orbital | Energy (eV) |

| EHOMO | -6.4148 |

| ELUMO | -0.7333 |

| Energy Gap (ΔE) | 5.6815 |

| Data derived from the computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.goviucr.org |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For the model compound 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the MEP surface reveals specific reactive sites. iucr.orgresearchgate.net The most negative potential is concentrated around the oxygen atom of the carbonyl group, identifying it as the primary site for electrophilic interaction. The regions of positive potential are located around the hydrogen atoms of the diazepane ring's nitrogen (N-H group), indicating these as likely sites for nucleophilic interaction. iucr.org This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Derivation of Chemical Reactivity Indices

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These indices provide quantitative measures of a molecule's stability and reactivity. The calculations are based on Koopmans' theorem, where the ionization potential (IP) is approximated as the negative of the HOMO energy and the electron affinity (EA) as the negative of the LUMO energy.

Key reactivity indices for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one were derived from its HOMO and LUMO energies. iucr.org

| Parameter | Formula | Value (eV) |

| Ionization Potential (IP) | IP = -EHOMO | 6.4148 |

| Electron Affinity (EA) | EA = -ELUMO | 0.7333 |

| Electronegativity (χ) | χ = (IP + EA) / 2 | 3.5740 |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 2.8407 |

| Chemical Softness (S) | S = 1 / (2η) | 0.1760 |

| Data and formulas derived from the computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. iucr.org |

The high value of chemical hardness (η) and the large HOMO-LUMO gap for this molecule both indicate that it is a chemically hard and less polarizable compound, which corresponds to lower reactivity. iucr.org

Computational Elucidation of Reaction Mechanisms

Computational methods are instrumental in elucidating complex reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to determine experimentally. While a specific mechanism involving 1,4-dimethyl-1,4-diazepane is not detailed in the literature, studies on related systems demonstrate the power of this approach.

A recent investigation into the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines employed DFT calculations to explore the mechanism of reductive amination. nih.gov The study aimed to understand why the reaction could yield mono-, di-, or tri-substituted products. The computational work focused on evaluating the viability of different reaction pathways by calculating the Gibbs free energies of transition states. nih.gov

The primary mechanism investigated was the direct reductive amination of a dialkylated diazepane compound at its secondary endocyclic nitrogen atom. nih.gov This process involves a nucleophilic attack by the nitrogen on a free carbonyl group, which can proceed through either a hemiaminal or an iminium intermediate. By modeling these pathways, researchers can determine the most energetically favorable route, thus explaining the observed product distribution and providing a basis for optimizing reaction conditions to favor the desired trialkylated product. nih.gov This type of computational analysis is essential for moving beyond simple observation to a predictive understanding of chemical transformations in diazepane systems.

Chemical Reactivity and Transformation Pathways of 1,4 Diazepane Derivatives

Reactions Involving the Diazepane Ring System

The reactivity of the 1,4-diazepane core can be harnessed to create more complex molecular architectures. Key transformations include ring-opening reactions that introduce functional groups and cycloaddition reactions that build fused heterocyclic systems.

While the 1,4-diazepane ring is generally stable, specific structural features can make it susceptible to ring-opening reactions, providing a pathway to functionalized acyclic or alternative heterocyclic compounds. A notable example is found in fused systems where the diazepane ring is part of a strained polycyclic structure.

For instance, the synthesis of novel azetidine-fused 1,4-diazepine derivatives provides a platform for subsequent ring-opening of the strained four-membered azetidine (B1206935) ring. mdpi.comnih.gov The resulting 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] mdpi.comCurrent time information in Bangalore, IN.diazepin-10(2H)-ones can undergo selective ring-opening to generate highly functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.com This transformation can be initiated by N-methylation followed by nucleophilic attack or by reaction with electrophiles like methyl chloroformate. mdpi.com

The reaction with methyl chloroformate proceeds by refluxing the azetidine-fused diazepinone in acetonitrile, leading to the cleavage of the C-N bond of the azetidine ring and the formation of a 3-(2-chloroethyl) substituted 1,4-benzodiazepine. mdpi.com

Table 1: Ring-Opening of Azetidine-Fused 1,4-Diazepine Derivatives Data sourced from mdpi.com

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] mdpi.comCurrent time information in Bangalore, IN.diazepin-10(2H)-one | Methyl Chloroformate | Reflux, CH₃CN, 2h | Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e] mdpi.comCurrent time information in Bangalore, IN.diazepine-4-carboxylate | 98% |

| 8-Chloro-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] mdpi.comCurrent time information in Bangalore, IN.diazepin-10(2H)-one | Methyl Chloroformate | Reflux, CH₃CN, 2h | Methyl 8-chloro-3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e] mdpi.comCurrent time information in Bangalore, IN.diazepine-4-carboxylate | 98% |

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems. 1,4-Diazepine derivatives can participate in or be formed through various cycloaddition and domino reactions that lead to fused heterocyclic structures. sioc-journal.cnresearchgate.net

A prominent example is the domino reaction for the selective synthesis of functionalized benzo[b] mdpi.comCurrent time information in Bangalore, IN.diazepines. This reaction involves a three-component condensation of substituted 1,2-phenylenediamines, an aldehyde (like 2-thiazolecarboxaldehyde), and diethyl acetylenedicarboxylate (B1228247) in ethanol. The sequence proceeds through nucleophilic addition, dehydration, cyclization, and a hydrogen shift to yield the final fused product. sioc-journal.cn The reaction conditions can be tuned to selectively produce either an imine or enamine tautomer of the benzodiazepine (B76468) product. sioc-journal.cn

Such reactions highlight how the inherent reactivity of diamines, which are precursors to or components of the diazepane system, can be exploited to build complex, fused molecular frameworks in a single step. sioc-journal.cn While these examples often involve the synthesis of the unsaturated diazepine (B8756704) ring, the principles extend to transformations of the saturated diazepane core, particularly in intramolecular reactions where pendant arms attached to the nitrogen atoms undergo cyclization.

Functionalization at Ring Carbon and Nitrogen Atoms

The functionalization of the 1,4-diazepane scaffold can occur at either the nitrogen or carbon atoms of the ring. N-functionalization is more common due to the nucleophilicity of the secondary amines, while C-functionalization often requires activation or the use of pre-functionalized building blocks.

Direct electrophilic substitution on the sp³-hybridized carbon atoms of the saturated 1,4-diazepane ring, analogous to diazonium salt coupling on aromatic systems, is not a characteristic reaction. The electron-rich, non-aromatic nature of the ring makes the nitrogen atoms the primary sites for reaction with electrophiles.

However, diazonium salt coupling reactions are highly relevant in the context of benzodiazepines, where a diazepane or diazepine ring is fused to an aromatic system. wikipedia.org In these cases, an activated aromatic ring can undergo electrophilic substitution with a diazonium salt. libretexts.orgnptel.ac.in The most important application of diazo coupling is the electrophilic aromatic substitution of activated benzene (B151609) derivatives, such as phenols and anilines, by diazonium electrophiles to form highly colored azo compounds. libretexts.orgyoutube.comlibretexts.org For a benzodiazepine, if an activating group (like a hydroxyl or amino group) were present on the fused benzene ring, it would be expected to undergo coupling preferentially at the para position. libretexts.org

The primary mode of substitution for the 1,4-diazepane ring itself occurs at the nitrogen atoms. The synthesis of the titular compound, 1,4-dimethyl-1,4-diazepane, from 1,4-diazepane (also known as homopiperazine) via reductive amination with formaldehyde (B43269) or alkylation with a methylating agent is a fundamental example of N-substitution. wikipedia.org

Functional groups attached to the carbon skeleton of the 1,4-diazepane ring provide a handle for a wide array of chemical transformations. A key example is the reactivity of derivatives bearing a functional group at the C6 position, such as an amine or a carboxylic acid.

Recent research has focused on the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines. nih.gov These compounds are formed from 1,4-diazepan-6-amine (B1415134) (DAZA) via a one-pot reaction. The process begins with a carbonyl-amine condensation between the exocyclic C6-amine and an endocyclic nitrogen with two equivalents of an aldehyde, followed by reductive amination with sodium borohydride. A third aldehyde then reacts with the remaining secondary endocyclic nitrogen in a subsequent reductive amination step to yield the tri-substituted product. nih.gov This demonstrates the controlled reactivity of both exocyclic and endocyclic amines within the same molecule.

For a derivative such as 1,4-diazepane-6-carboxylic acid, the exocyclic carboxylic acid group would be expected to undergo standard transformations. For example, it can be converted to an acid chloride using reagents like oxalyl chloride or thionyl chloride. This activated intermediate can then react with various primary and secondary amines to form a diverse library of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships. scirp.org

Table 2: Representative Transformations of Exocyclic Functional Groups on a Diazepane Ring

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1,4-Diazepan-6-amine (DAZA) | 1. 4-Alkoxy-2-hydroxybenzaldehyde 2. Sodium borohydride | Reductive Amination | N,1,4-Tri(alkoxy-hydroxybenzyl)-DAZA | nih.gov |

| 1,4-Diazepane-6-carboxylic acid | 1. Oxalyl Chloride 2. Primary/Secondary Amine (R₂NH) | Amide Formation | 1,4-Diazepane-6-carboxamide | scirp.org |

Stereochemical Aspects of 1,4-Diazepane Transformations

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several conformations, such as chair and boat forms. This conformational flexibility has significant stereochemical implications for its reactions. nih.gov Furthermore, the introduction of substituents can create chiral centers, leading to enantiomers and diastereomers whose formation can be controlled or influenced by the reaction pathway.

In chiral, non-racemic 1,4-diazepane derivatives, the existing stereochemistry can direct the outcome of subsequent reactions. For example, the alkylation of a chiral diazepane derivative can lead to the formation of diastereomers. The ratio of these diastereomers is often influenced by steric hindrance, where the incoming group approaches from the less hindered face of the molecule. semanticscholar.org Diastereomers that differ in configuration at only one of several chiral centers are known as epimers. tru.ca

For benzodiazepine derivatives, a fascinating stereochemical phenomenon known as atropisomerism can occur. acs.org This arises when rotation around a single bond (e.g., the bond connecting a C5-phenyl ring to the diazepine ring) is sufficiently hindered, allowing for the isolation of stable rotational isomers (atropisomers).

Furthermore, the faces of planar sp²-hybridized groups attached to the diazepane ring can be prochiral. These faces are designated as re and si. tru.ca Enzymes and chiral reagents can often distinguish between these faces, leading to highly stereoselective transformations. For bound ligands, such as a diazepam derivative interacting with human serum albumin, the protein's chiral environment can induce a preferred conformation in the flexible seven-membered ring, demonstrating how biological macromolecules can influence the stereochemistry of these systems. nih.gov

Chiral Synthesis Approaches to Substituted 1,4-Diazepanes

The synthesis of enantiomerically pure substituted 1,4-diazepanes is a significant area of research, primarily due to their potential applications as chiral ligands and in the development of therapeutic agents. Various strategies have been developed to control the stereochemistry of these seven-membered heterocyclic compounds.

One prominent method is the chiral pool synthesis , which utilizes readily available, enantiomerically pure starting materials such as amino acids. In this approach, the inherent chirality of the starting material is transferred to the final 1,4-diazepane product. For instance, 1,4-diazepanes with substituents at the 1, 2, and 4-positions have been synthesized from enantiomerically pure amino acids. A key step in this process often involves the intramolecular coupling of amino acids to form the seven-membered ring. nih.gov This strategy follows a late-stage diversification model, allowing for the introduction of various substituents in the final steps of the synthesis. nih.gov

Another effective strategy is the use of multicomponent reactions (MCRs) . These reactions offer an efficient and user-friendly pathway to 1,4-diazepane derivatives by combining three or more starting materials in a single step. A notable example is the cyclodehydrative three-component reaction involving 1,3-dicarbonyl compounds, 1,2-diamines, and aromatic aldehydes. rsc.org This method has been shown to be highly stereoselective, providing direct access to complex 1,4-diazepane structures. rsc.org The reaction conditions for these MCRs can often be optimized to be solvent- and catalyst-free, aligning with the principles of green chemistry. rsc.org

Furthermore, various catalytic systems have been employed to synthesize substituted 1,4-diazepanes. Heteropolyacids (HPAs) of the Keggin-type have been demonstrated to be efficient catalysts for the reaction of ketimine intermediates with aldehydes, leading to high yields of 1,4-diazepine derivatives in short reaction times. nih.govmdpi.comnih.gov The catalytic activity can be tuned by altering the composition of the heteropolyacid, for example, by substituting molybdenum atoms with vanadium atoms. mdpi.comnih.gov

The synthesis can also proceed through the formation of intermediate species like cetimines, which are then transformed into the 1,4-diazepine ring system by reaction with aldehydes. ijpcbs.com Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms and the relative stability of intermediates and products in these synthetic pathways. ijpcbs.com

A variety of synthetic routes have been explored, including the condensation of diamines with unsaturated carbonyl compounds and the reaction of N-propargylamines. ijpcbs.comrsc.org These methods provide access to a diverse range of substituted 1,4-diazepanes. nih.govjocpr.com

Table 1: Comparison of Chiral Synthesis Strategies for 1,4-Diazepane Derivatives

| Synthesis Strategy | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| Chiral Pool Synthesis | Enantiomerically pure amino acids | Late-stage diversification; transfer of chirality. | nih.gov |

| Multicomponent Reaction | 1,3-Dicarbonyls, 1,2-diamines, aromatic aldehydes | High efficiency; stereoselective; can be solvent/catalyst-free. | rsc.org |

| Heteropolyacid Catalysis | Ketimine intermediates, aldehydes | High yields; short reaction times; tunable catalyst activity. | nih.govmdpi.comnih.gov |

| N-propargylamine Cyclization | N-propargylamines | High atom economy; shorter synthetic routes. | rsc.org |

Investigation of Stereoselectivity and Atropisomerism in Reactions

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical consideration in the synthesis and reactions of 1,4-diazepane derivatives. wikipedia.orgmasterorganicchemistry.com The non-planar, seven-membered ring of the 1,4-diazepane scaffold can lead to complex stereochemical outcomes, including the potential for atropisomerism.

Stereoselectivity in the reactions of 1,4-diazepanes is often influenced by the presence of existing chiral centers in the molecule. wikipedia.org For instance, a pre-existing stereocenter can direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. This is a key principle in diastereoselective reactions. wikipedia.org Multicomponent reactions used to synthesize 1,4-diazepane derivatives have been shown to exhibit high stereoselectivity, directly yielding products with a preferred relative stereochemistry. rsc.org

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. nih.gov While extensively studied in the structurally related 1,4-benzodiazepines, the principles are applicable to 1,4-diazepane systems. nih.govscispace.comacs.orgresearchgate.net In these molecules, the seven-membered ring can adopt non-planar conformations that are enantiomeric. If the energy barrier to interconversion between these conformers is high enough, stable, isolable atropisomers can exist. nih.govresearchgate.net

The investigation of atropisomerism in benzodiazepine systems has revealed that substitution patterns on the molecule can significantly impact the rate of interconversion between atropisomers. researchgate.net For example, the introduction of bulky substituents can increase the rotational barrier, leading to more stable atropisomers. nih.gov The stereochemistry of these atropisomers can be characterized using techniques such as ¹H-NMR Nuclear Overhauser Effect (NOE) analysis and circular dichroism (CD). nih.gov

In some cases, even if the atropisomers are rapidly interconverting, they can exhibit different biological activities as they may bind to target proteins in an atroposelective manner. nih.gov The study of atropisomerism in 1,4-benzodiazepines has shown that the different atropisomers can have significantly different binding affinities for biological targets like the central nervous system (CNS) benzodiazepine receptor and human serum albumin (HSA). nih.gov The introduction of a chiral center elsewhere in the molecule can also bias the atropisomeric equilibrium, favoring the formation of a single diastereomer. researchgate.net

The conformational properties and the potential for atropisomerism in 1,4-diazepane derivatives are crucial aspects of their stereochemistry, influencing their chemical and biological properties. researchgate.net

Table 2: Key Concepts in Stereoselectivity and Atropisomerism of 1,4-Diazepane Derivatives

| Concept | Description | Relevance to 1,4-Diazepanes | Reference(s) |

|---|---|---|---|

| Stereoselectivity | Preferential formation of one stereoisomer over another in a chemical reaction. | Existing chiral centers can direct the formation of specific diastereomers. Multicomponent syntheses can be highly stereoselective. | rsc.orgwikipedia.orgmasterorganicchemistry.com |

| Atropisomerism | Axial chirality due to hindered rotation around a single bond, leading to stable or interconverting enantiomeric conformers. | The non-planar seven-membered ring can give rise to atropisomers, particularly with bulky substituents that restrict bond rotation. | nih.govnih.govresearchgate.net |

| Stereochemical Analysis | Techniques used to determine the three-dimensional arrangement of atoms in a molecule. | Methods like NMR (NOE) and Circular Dichroism are used to characterize the stereochemistry and configuration of atropisomers. | nih.gov |

Applications of 1,4 Dimethyl 1,4 Diazepane in Pure Chemical Research

As Versatile Scaffolds and Building Blocks in Complex Organic Synthesis

The 1,4-diazepane framework is recognized as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. tandfonline.comrsc.org The dimethylated analog, 1,4-dimethyl-1,4-diazepane, and its derivatives are frequently used as starting materials or core structures for constructing more elaborate molecules. cymitquimica.com The inherent conformational flexibility of the seven-membered ring, combined with the steric and electronic influence of the methyl groups, allows for the stereoselective synthesis of complex target molecules. vulcanchem.com

The 1,4-diazepane moiety is integral to the synthesis of various fused and bridged heterocyclic systems. researchgate.net Chemists utilize the reactivity of the diazepane ring to construct complex, multi-ring structures, some of which are analogs of medicinally important compounds.

One notable application is in the creation of azetidine-fused 1,4-diazepine derivatives. mdpi.com A synthetic strategy involves the intramolecular C–N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by a copper(I) iodide/N,N-dimethylglycine system, to yield 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] Current time information in Bangalore, IN.diazepin-10(2H)-ones. nih.gov These fused polycyclic compounds serve as platforms for further derivatization through the selective ring-opening of the strained azetidine (B1206935) ring. mdpi.comnih.gov

Furthermore, the diazepane scaffold is a key component in the synthesis of tricyclic systems like dibenzo[b,e] Current time information in Bangalore, IN.diazepin-1-ones. jst.go.jp The synthesis of quinazolinobenzodiazepine alkaloids, another class of complex polycyclic systems, also utilizes synthetic strategies involving the benzodiazepine (B76468) framework. tandfonline.com These methods highlight the role of the diazepane ring as a foundational element for building molecular complexity. dntb.gov.ua

Table 1: Examples of Polycyclic Systems Derived from Diazepane Scaffolds

| Resulting Polycyclic System | Synthetic Strategy | Key Precursor Type | Citations |

|---|---|---|---|

| Azetidine-fused 1,4-diazepines | Intramolecular Cu-catalyzed C–N bond coupling | Azetidine-2-carboxamides | mdpi.com, nih.gov |

| Dibenzo[b,e] Current time information in Bangalore, IN.diazepin-1-ones | Multi-step condensation and cyclization reactions | Not specified | jst.go.jp |

| Quinazolinobenzodiazepine Alkaloids | Microwave-assisted total synthesis | Not specified | tandfonline.com |

| Ethylene (B1197577) Cross-Bridged Homocyclen | Multi-step alkylation and cyclization | Tetraazamacrocycles | researchgate.net |

| Tri-substituted Diazepane Analogues | Cyclization between a dibromo derivative and a protected bis-amine | Dibromo derivatives, protected bis-amines | acs.org |

The this compound structure can be readily functionalized, transforming it into a precursor for a wide range of subsequent chemical reactions. The nitrogen atoms of the diazepane ring are nucleophilic and can be alkylated or acylated to introduce new functional groups and build molecular diversity.

A significant application is the preparation of precursors for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. organic-chemistry.org For instance, researchers have successfully synthesized 3-(2-azidoethyl)-4,8-dimethyl-1,3,4,5-tetrahydro-2H-benzo[e] Current time information in Bangalore, IN.diazepin-2-one. mdpi.com The introduction of the azidoethyl group onto the diazepine (B8756704) framework creates a molecule primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allowing for its conjugation to alkyne-containing molecules to form stable triazole linkages. mdpi.comorganic-chemistry.org

Beyond click chemistry, the diazepane scaffold can be modified in other ways. For example, N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines are produced via a one-pot synthesis involving carbonyl-amine condensation followed by reductive amination. royalsocietypublishing.org These multi-armed chelators are then ready for subsequent applications, such as complexing radiometals. royalsocietypublishing.org Similarly, the synthesis of 1,4-diazepane-6-carboxylic acid derivatives introduces a carboxylic acid group that can be used for amide bond formation or other modifications. vulcanchem.com

Role in the Development of Novel Chemical Materials

Derivatives of 1,4-diazepane are being explored for their potential in materials science. researchgate.net The incorporation of this heterocyclic scaffold into larger molecular or polymeric structures can influence the final material's properties, such as polarity, solubility, and catalytic activity.

A key area of development is in polymerization catalysis. Homogeneous Ziegler-Natta catalysts based on NCN-pincer rare earth metal dichlorides, which can be structurally related to diazepane-based ligands, have demonstrated high activities and excellent cis-1,4 selectivities in the polymerization of dienes like butadiene and isoprene. acs.org This control over polymer microstructure is crucial for producing synthetic rubbers and plastics with specific, desirable properties, such as the creation of plastic-rubber diblock copolymers. acs.org The structure of the ligand, including the bulkiness and electronic properties imparted by frameworks analogous to diazepane, directly influences the performance of the catalyst and the properties of the resulting polymer material. acs.org

Investigation as Ligands in Catalysis and Coordination Chemistry

The two nitrogen donor atoms in the this compound ring make it an effective ligand for coordinating with a variety of transition metals. When additional donor arms are attached to the diazepane backbone, polydentate ligands are formed that can create stable metal complexes with applications in catalysis and coordination chemistry. vulcanchem.com

Specific examples of this application include:

Oxygen Atom Transfer Catalysis: Molybdenum and tungsten dioxo complexes bearing tridentate aminomonophenolate ligands derived from 1-methyl-1,4-diazepane have been synthesized and characterized. nih.gov These complexes, particularly the tungsten variant, have been shown to catalyze the oxygen atom transfer reaction between dimethyl sulfoxide (B87167) (DMSO) and trimethyl phosphine (B1218219) (PMe₃). nih.gov

Olefin Epoxidation: Manganese(II) complexes with tetradentate ligands incorporating a diazepane backbone have been developed for the catalytic epoxidation of olefins. rsc.org These systems use hydrogen peroxide as a green oxidant and show significant catalytic activity. rsc.org

Structural Coordination Chemistry: The coordination of ligands containing a 4,4-dimethyl-1,4-diazepan-1-yl moiety to nickel(II) and copper(II) has been studied. publish.csiro.aupublish.csiro.au X-ray diffraction studies of a nickel(II) complex revealed a square-planar coordination geometry where the diazepane ring adopts a boat conformation. publish.csiro.aupublish.csiro.au Such structural studies are fundamental to understanding the steric and electronic effects of the ligand on the metal center.

Cross-Bridged Macrocycle Complexes: The dimethyl ethylene cross-bridged homocyclen ligand, a bicyclo[6.5.2]pentadecane system, has been used to synthesize novel Mn(II), Fe(II), Mn(III), and Fe(III) complexes. researchgate.net The methyl groups on the ligand were found to prevent the dimerization of the complex upon oxidation of the iron center from Fe(II) to Fe(III). researchgate.net

Table 2: 1,4-Diazepane Derivatives in Catalysis and Coordination Chemistry

| Metal Center | Diazepane-Based Ligand | Application | Citations |

|---|---|---|---|

| Molybdenum (Mo), Tungsten (W) | 1-methyl-4-(2-hydroxybenzyl)-1,4-diazepane | Oxygen atom transfer catalysis | nih.gov |

| Manganese (Mn) | N,N'-bis(2-pyridylmethyl)-1,4-diazepane and related structures | Catalytic olefin epoxidation | rsc.org |

| Nickel (Ni), Copper (Cu) | 4,4-dimethyl-7-(5,5,7-trimethyl-1,4-diazepan-1-yl)-5-azaheptan-2-ol | Structural coordination chemistry studies | publish.csiro.au, publish.csiro.au |

| Manganese (Mn), Iron (Fe) | 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.5.2]pentadecane | Oxidation catalysis, prevention of dimerization | researchgate.net |

| Copper (Cu) | 1,4,6-Trimethyl-6-nitro-1,4-diazepane | Formation of stable transition metal complexes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dimethyl-1,4-diazepane, and how are its structural properties characterized?

- Methodological Answer : Synthesis typically involves alkylation or reductive amination of diazepane precursors. For example, 1,4-diazepane derivatives are often synthesized via cyclization of diamines with carbonyl compounds under acidic conditions . Structural characterization employs techniques like nuclear magnetic resonance (NMR) for confirming substituent positions and X-ray crystallography for resolving geometric parameters (e.g., bond lengths and angles). A study of 1,4-ditosyl-1,4-diazepane revealed an orthorhombic crystal system with , providing a reference for conformational analysis .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?

- Methodological Answer : Key properties are assessed using standardized protocols:

- Solubility : Measured via shake-flask method in polar/nonpolar solvents.

- Stability : Evaluated under varying pH and temperature conditions using HPLC or UV-Vis spectroscopy to track degradation kinetics.

- Partition coefficient (LogP) : Determined via octanol-water partitioning experiments . Data should be cross-validated with computational models (e.g., QSPR) to ensure reliability .

Advanced Research Questions

Q. What computational strategies are employed to analyze the conformational flexibility of this compound in receptor-ligand interactions?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) are used to study torsional angles and energy barriers. For instance, a conformational analysis of 1,4-diazepane-based orexin receptor antagonists identified chair-like and boat-like conformers, with energy differences (<2 kcal/mol) influencing binding affinities. MD trajectories are analyzed using RMSD and Ramachandran plots to map dominant conformers .

Q. How can researchers resolve contradictions in toxicological data for this compound?

- Methodological Answer : Apply systematic review frameworks, such as the EPA’s Systematic Review Protocol :

Data Categorization : Classify studies by endpoint (e.g., acute toxicity, genotoxicity).

Quality Assessment : Use predefined criteria (e.g., OECD test guidelines) to evaluate study reliability.

Weight-of-Evidence Analysis : Prioritize high-quality, reproducible data while identifying methodological gaps (e.g., inconsistent dosing regimes in rodent studies) .

Q. What role does this compound play in radiopharmaceutical chelation chemistry, and how is its efficacy validated?

- Methodological Answer : Mesocyclic diazepanes like AAZTA derivatives enable rapid radiolabeling with trivalent metals (e.g., ) due to their flexible coordination geometry. Validation includes:

- Kinetic Studies : Track radiolabeling efficiency under mild conditions (pH 4–5, 25°C).

- In Vivo Stability : Assess biodistribution in animal models using PET imaging to confirm target specificity and low off-target retention .

Data Management and Reporting

Q. How should researchers handle large datasets from diazepane derivative screenings?

- Raw Data Archiving : Store in appendices or repositories (e.g., Zenodo) with metadata (e.g., instrument calibration details).

- Processed Data Visualization : Use heatmaps for structure-activity relationships (SAR) or dose-response curves.

- Uncertainty Quantification : Report standard deviations and confidence intervals for replicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.